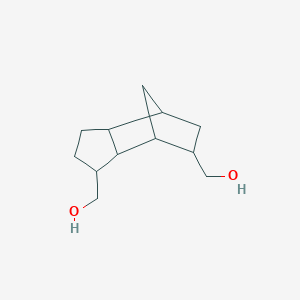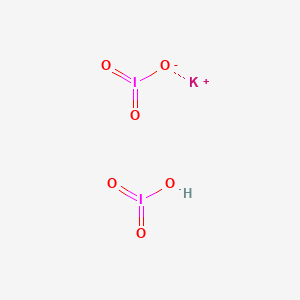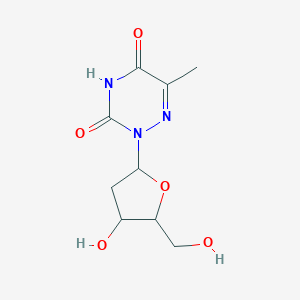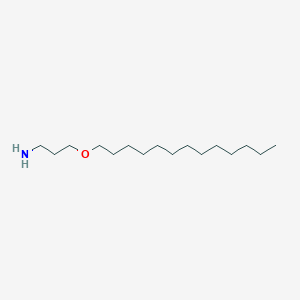
1-Propanamine, 3-(tridecyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanamine, 3-(tridecyloxy)-, also known as TDPAC, is a chemical compound that has been extensively studied for its potential use in scientific research. TDPAC is a long-chain alkyl derivative of propanamine, and it has been found to have a variety of interesting biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
1-Propanamine, 3-(tridecyloxy)- has a wide range of potential scientific research applications. One of the most promising areas of research is in the field of drug delivery. 1-Propanamine, 3-(tridecyloxy)- has been shown to be an effective carrier for a variety of drugs, including anti-cancer agents and antibiotics. 1-Propanamine, 3-(tridecyloxy)- has also been used as a tool for studying protein-ligand interactions, and it has been found to be particularly useful in the study of membrane proteins.
Mecanismo De Acción
The mechanism of action of 1-Propanamine, 3-(tridecyloxy)- is not fully understood, but it is thought to involve the formation of stable complexes with proteins and other biomolecules. 1-Propanamine, 3-(tridecyloxy)- has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. The binding of 1-Propanamine, 3-(tridecyloxy)- to these proteins can alter their function, leading to changes in cellular signaling pathways and other physiological processes.
Efectos Bioquímicos Y Fisiológicos
1-Propanamine, 3-(tridecyloxy)- has a number of interesting biochemical and physiological effects. For example, it has been shown to inhibit the activity of some enzymes, including proteases and kinases. 1-Propanamine, 3-(tridecyloxy)- has also been found to affect the function of ion channels and transporters, leading to changes in the electrical properties of cells. In addition, 1-Propanamine, 3-(tridecyloxy)- has been shown to have anti-inflammatory and antioxidant properties, making it a potentially useful therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Propanamine, 3-(tridecyloxy)- in lab experiments is its ability to selectively bind to specific proteins and other biomolecules. This allows researchers to study the function of these molecules in a controlled environment. However, 1-Propanamine, 3-(tridecyloxy)- can also be difficult to work with, as it is a relatively large and complex molecule. In addition, the synthesis of 1-Propanamine, 3-(tridecyloxy)- can be time-consuming and expensive, which can limit its use in some laboratories.
Direcciones Futuras
There are many potential future directions for research on 1-Propanamine, 3-(tridecyloxy)-. One area of interest is in the development of new drug delivery systems that use 1-Propanamine, 3-(tridecyloxy)- as a carrier. Another area of research is in the study of the mechanism of action of 1-Propanamine, 3-(tridecyloxy)-, which could lead to the development of new therapeutic agents. Finally, there is a need for further research on the biochemical and physiological effects of 1-Propanamine, 3-(tridecyloxy)-, particularly in the context of its potential use in the treatment of diseases.
Métodos De Síntesis
The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a multi-step process that involves the reaction of 1-propanamine with tridecanoic acid chloride. The resulting product is then purified using column chromatography to obtain pure 1-Propanamine, 3-(tridecyloxy)-. The synthesis of 1-Propanamine, 3-(tridecyloxy)- is a complex process that requires careful attention to detail, but it has been successfully performed in many laboratories around the world.
Propiedades
Número CAS |
14676-61-0 |
|---|---|
Nombre del producto |
1-Propanamine, 3-(tridecyloxy)- |
Fórmula molecular |
C16H35NO |
Peso molecular |
257.45 g/mol |
Nombre IUPAC |
3-tridecoxypropan-1-amine |
InChI |
InChI=1S/C16H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h2-17H2,1H3 |
Clave InChI |
JPNCZSADMGXVPA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOCCCN |
SMILES canónico |
CCCCCCCCCCCCCOCCCN |
Otros números CAS |
68610-26-4 14676-61-0 |
Pictogramas |
Flammable; Corrosive; Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



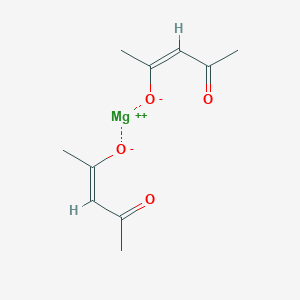
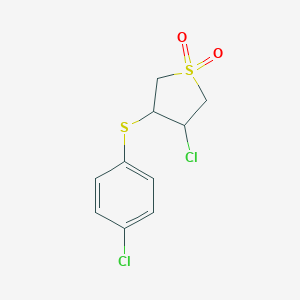
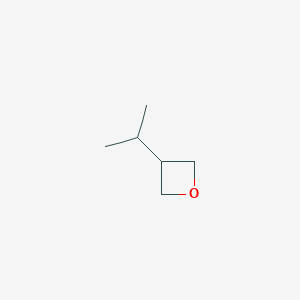
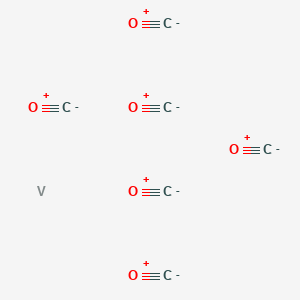
![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)
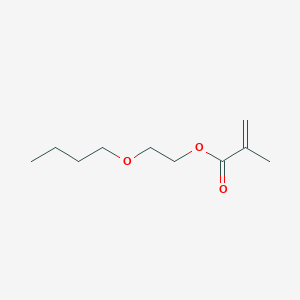
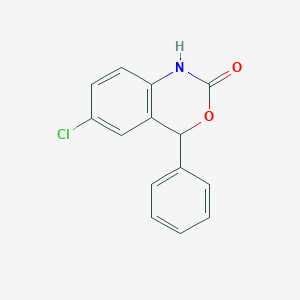
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-2-hexadecanol](/img/structure/B81684.png)
![Bicyclo[2.2.1]heptane, 2-bromo-, (1R,2S,4S)-rel-(9CI)](/img/structure/B81686.png)
![methyl N-[(Z)-pentylideneamino]carbamate](/img/structure/B81687.png)
![N-[4-(Acetylamino)phenyl]-4-[[5-(aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81688.png)
